![molecular formula C26H25N7O3 B2411097 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-14-4](/img/structure/B2411097.png)
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . Benzamides are another class of compounds that are often used in drug design .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been well studied in the past decade because of its importance as a bioactive scaffold . Various synthetic approaches have been summarized in the literature . For instance, transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions are some of the methods used .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines and benzamides can be analyzed using various techniques. Single crystals can be developed for certain compounds, which can then be studied using X-ray crystallography .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using certain leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .Scientific Research Applications
- Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, some compounds demonstrated even better efficacy with IC90 values ranging from 3.73 to 4.00 μM .
- Compound 6f, a derivative of the mentioned compound, has shown potent antiproliferative effects against the A549 cancer cell line, with an IC50 of 5.6 μM. It also induced apoptosis in cancer cells, as observed through DAPI staining and phase contrast microscopy .
- The compound has been utilized in catalytic protodeboronation reactions of pinacol boronic esters. Paired with a Matteson–CH2–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Recent advances have explored the antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. While not directly related to the compound, this broader context underscores the importance of heterocyclic compounds in drug discovery .
- Single crystals were developed for certain derivatives of this compound, including 6d, 6f, and 6n. These crystals provide valuable structural insights for further development .
- The most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, the compounds were found to be nontoxic to human cells .
Anti-Tubercular Activity
Anticancer Properties
Hydromethylation Catalyst
Antimicrobial Activity
Crystallography and Docking Studies
Human Cell Compatibility
Mechanism of Action
Target of Action
Similar compounds have been found to targetkinase enzymes , which play a crucial role in signal transduction pathways within cells.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase enzyme, thereby preventing the phosphorylation process that is essential for the enzyme’s activity .
Biochemical Pathways
Kinase enzymes are involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis . Inhibition of these enzymes can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase enzymes can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Safety and Hazards
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines and benzamides could involve the design and synthesis of novel derivatives with improved therapeutic properties . This could provide new initiatives to chemists towards the synthesis of these compounds and address the challenges associated with the reported methods .
properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-3-35-22-14-19(11-12-21(22)36-16-18-8-5-4-6-9-18)24-23(17(2)28-26-30-31-32-33(24)26)25(34)29-20-10-7-13-27-15-20/h4-15,24H,3,16H2,1-2H3,(H,29,34)(H,28,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHAFRDHFBIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.